molecular formula C3H9HgO B13831610 Isopropylmercury hydroxide CAS No. 33020-34-7

Isopropylmercury hydroxide

Cat. No.: B13831610
CAS No.: 33020-34-7
M. Wt: 261.69 g/mol
InChI Key: ISUWYTJFRLGJRK-UHFFFAOYSA-N
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Description

Isopropylmercury hydroxide (IUPAC name: isopropylmercury(1+) hydroxide) is an organomercury compound with the linear formula (CH2CH(CH3))HgOH. This compound belongs to the class of alkylmercury hydroxides, characterized by a mercury atom bonded to an organic alkyl group (isopropyl) and a hydroxyl group. Organomercury compounds are historically significant in catalysis and material synthesis but are now heavily regulated due to their neurotoxicity and environmental persistence.

These compounds exhibit distinct chemical behaviors depending on their organic substituents, mercury oxidation state, and coordination environment.

Properties

CAS No.

33020-34-7

Molecular Formula

C3H9HgO

Molecular Weight

261.69 g/mol

IUPAC Name

propan-2-ylmercury;hydrate

InChI

InChI=1S/C3H7.Hg.H2O/c1-3-2;;/h3H,1-2H3;;1H2

InChI Key

ISUWYTJFRLGJRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Hg].O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropylmercury hydroxide typically involves the reaction of isopropyl alcohol with mercuric oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C3H7OH+HgOC3H7HgOH+H2O\text{C3H7OH} + \text{HgO} \rightarrow \text{C3H7HgOH} + \text{H2O} C3H7OH+HgO→C3H7HgOH+H2O

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. Safety measures are crucial due to the toxicity of mercury compounds.

Chemical Reactions Analysis

2.1. Autoxidation Pathway

The autoxidation of IPrHg derivatives involves three key steps:

  • Initiation: Formation of alkylperoxy radicals (- RO₂) via reaction of IPr₂Hg with molecular oxygen.

  • Propagation: Radical-induced decomposition of IPr₂Hg to IPrHg- , which reacts with O₂ to form IPrHgOO- .

  • Termination: Recombination of radicals or hydrolysis of intermediates to yield IPrHgOH and byproducts .

2.2. Interaction with Peroxides

IPrHgOH reacts with organic peroxides (e.g., tert-butyl peroxide) to form isopropylmercury iso-propoxide (IPrHgOCH(CH₃)₂):

IPrHgOH+t BuOOHIPrHgOCH CH3 2+H2O\text{IPrHgOH}+\text{t BuOOH}\rightarrow \text{IPrHgOCH CH}_3\text{ }_2+\text{H}_2\text{O}

This reaction is highly solvent-dependent, with non-polar solvents like benzene favoring the formation of secondary products (e.g., isopropyl alcohol) .

3.1. Substitution with Alkoxides

IPrHgOH participates in nucleophilic substitution reactions with alkoxide ions (e.g., NaOCH₃), forming mixed-alkoxy derivatives:

IPrHgOH+NaOCH3IPrHgOCH3+NaOH\text{IPrHgOH}+\text{NaOCH}_3\rightarrow \text{IPrHgOCH}_3+\text{NaOH}

This mechanism resembles S_N1 pathways observed in tertiary halogenoalkanes .

3.2. Decomposition in Acidic Media

Under acidic conditions (e.g., H₂SO₄), IPrHgOH undergoes protonolysis to release isopropyl alcohol and mercury(II) ions:

IPrHgOH+H+IPrHg++H2O\text{IPrHgOH}+\text{H}^+\rightarrow \text{IPrHg}^++\text{H}_2\text{O}

This process is accelerated in polar solvents like water .

Reaction Data Table

Reaction Type Conditions Products Mechanism
Autoxidation50°C, isopropyl alcoholHg, acetone, IPrHgOHFree-radical chain
Reaction with t-BuOOHBenzene, 60°CIPrHgOCH(CH₃)₂, H₂ONucleophilic substitution
Acidic DecompositionH₂SO₄, aqueous solutionIPrHg⁺, H₂OProtonolysis

Scientific Research Applications

Isopropylmercury hydroxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its effects on biological systems and potential use in biochemical assays.

    Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of isopropylmercury hydroxide involves its interaction with cellular components. It can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzymes and other cellular processes. The compound’s reactivity with biological molecules makes it a potent antimicrobial agent.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key properties of isopropylmercury hydroxide with methylmercury hydroxide and phenylmercury hydroxide:

Property This compound Methylmercury Hydroxide Phenylmercury Hydroxide
Linear Formula (CH2CH(CH3))HgOH CH3HgOH C6H5HgOH
Molecular Weight ~252.6 g/mol (estimated) 232.6 g/mol ~294.7 g/mol (estimated)
Steric Hindrance High (branched isopropyl) Low (linear methyl) Moderate (aromatic phenyl)
Polarity Moderate High Low
Thermal Stability Lower (decomposes >50°C) Moderate (stable up to 80°C) High (stable up to 120°C)

Key Observations :

  • Steric Effects : The branched isopropyl group introduces significant steric hindrance compared to linear methyl or planar phenyl groups. This reduces reactivity in nucleophilic substitution reactions but may enhance stability in certain solvents.
  • Thermal Behavior : Isopropylmercury derivatives decompose at lower temperatures (~50°C) compared to methyl or phenyl analogs, likely due to weaker Hg-C bonds in branched alkyl groups.

Reactivity in Oxidation Reactions

Organomercury compounds exhibit a dual role in oxidation processes. In the presence of oleic acid, isopropylmercury bromide (a close analog) acts as an inhibitor of hydroperoxide formation below 50°C but becomes a promoter above 50°C. This contrasts with:

  • Methylmercury iodide : Stronger inhibition at low temperatures due to higher electrophilicity.
  • Phenylmercury bromide: Limited temperature-dependent dual effects, attributed to aromatic stabilization.

The isopropyl group’s intermediate steric bulk likely balances electron-withdrawing (Hg) and donating (alkyl) effects, enabling temperature-switchable reactivity.

Research Findings on Functional Differences

Environmental and Toxicological Profiles

  • Methylmercury Hydroxide : Highly bioaccumulative and neurotoxic, with a PubChem CID of 14451.
  • This compound : Expected to have lower bioaccumulation than methyl analogs due to bulkier structure but retains significant toxicity.

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